2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol
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Overview
Description
2-Aminothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an anticancer agent. The unique structure of 2-Aminothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the condensation of 4-amino-2-(methylsulfanyl)thiazole-5-carboxamides with benzaldehydes in the presence of iodine as a catalyst. The reaction is carried out in dimethyl sulfoxide at elevated temperatures (around 120°C) to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 2-Aminothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Aminothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolo[4,5-d]pyrimidine derivatives.
Substitution: Formation of substituted thiazolo[4,5-d]pyrimidine derivatives.
Scientific Research Applications
2-Aminothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Aminothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets:
Topoisomerase I Inhibition: The compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and leading to DNA damage and cell death.
Phosphatidylinositol 3-Kinase Inhibition: Inhibits the activity of phosphatidylinositol 3-kinase, a key enzyme involved in cell growth and survival pathways.
Ubiquitin-Specific Protease 7 Inhibition: Inhibits ubiquitin-specific protease 7, which plays a role in protein degradation and regulation.
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure and have been investigated for various biological activities, including anticancer and anti-inflammatory properties.
Pyrido[2,3-d]pyrimidines: Another class of fused heterocyclic systems with significant biological activity, including anticancer and antimicrobial properties.
Uniqueness: 2-Aminothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific substitution pattern and the presence of an amino group, which enhances its interaction with biological targets and increases its potential as a therapeutic agent .
Properties
CAS No. |
30161-91-2 |
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Molecular Formula |
C5H4N4O2S |
Molecular Weight |
184.18 g/mol |
IUPAC Name |
2-amino-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C5H4N4O2S/c6-4-7-2-1(12-4)3(10)9-5(11)8-2/h(H4,6,7,8,9,10,11) |
InChI Key |
BCEGWKBJRRLBBC-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NC(=O)NC1=O)N=C(S2)N |
Origin of Product |
United States |
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